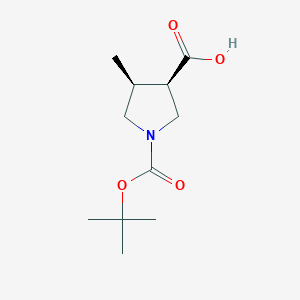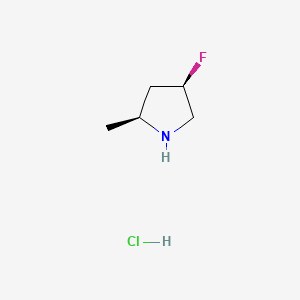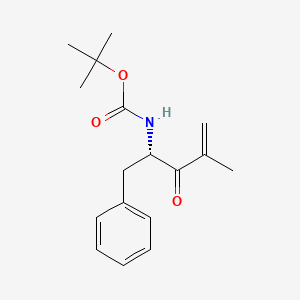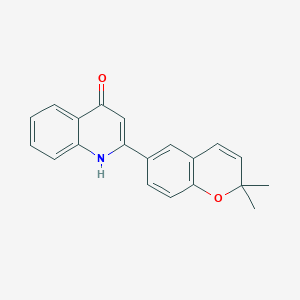
(S)-3-Phenylisoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Phenylisoxazolidine is a chiral heterocyclic compound featuring an isoxazolidine ring with a phenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Phenylisoxazolidine can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction typically proceeds under mild conditions and can be catalyzed by various Lewis acids to enhance the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Phenylisoxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxazolidinones, amines, and various substituted isoxazolidines, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-Phenylisoxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: this compound derivatives have potential therapeutic applications, including as antiviral and anticancer agents.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (S)-3-Phenylisoxazolidine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
®-3-Phenylisoxazolidine: The enantiomer of (S)-3-Phenylisoxazolidine, which may exhibit different biological activities and properties.
Isoxazolidine: The parent compound without the phenyl group, used as a reference in comparative studies.
Phenylisoxazole: A structurally related compound with an isoxazole ring instead of an isoxazolidine ring.
Uniqueness: this compound is unique due to its chiral nature and the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific stereochemistry and functional groups make it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(3S)-3-phenyl-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQTXQFIXPDKF-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CON[C@@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-sulfanylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8137215.png)
![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]sulfonylaniline](/img/structure/B8137228.png)
![4-[5-[2-(2-Methoxyethylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B8137238.png)
![4-[5-[2-(Cyclopentylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B8137242.png)


![tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8137267.png)
![1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B8137274.png)
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8137284.png)

![tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8137296.png)

![4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8137304.png)
![Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B8137314.png)
